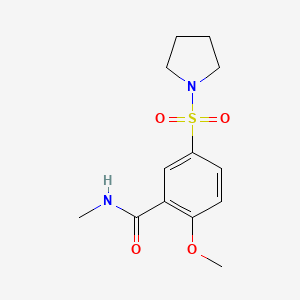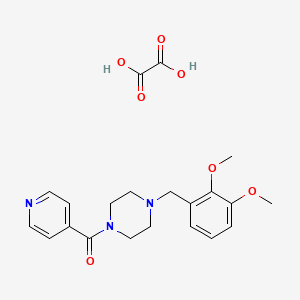![molecular formula C14H13ClN2OS B5100264 N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)
N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea, commonly known as CMU, is a synthetic compound that belongs to the family of urea derivatives. CMU has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of CMU is not well understood, but it is believed to act as a sigma-1 receptor agonist, which leads to the modulation of various cellular signaling pathways. CMU has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that CMU has a variety of biochemical and physiological effects, including the modulation of ion channels, intracellular calcium signaling, and oxidative stress. CMU has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMU in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. However, one limitation of using CMU is its potential toxicity, which may limit its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for the study of CMU, including the development of more selective sigma-1 receptor agonists and antagonists, the investigation of its potential therapeutic effects in various diseases, and the exploration of its role in various cellular signaling pathways.
In conclusion, CMU is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CMU's high affinity for the sigma-1 receptor, its potential therapeutic effects, and its biochemical and physiological effects make it a promising pharmacological tool for the study of various physiological and pathological conditions. However, its potential toxicity and limitations in certain experimental models must be taken into consideration when using CMU in lab experiments.
Synthesemethoden
CMU can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with 3-methylthiophenyl isocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified using recrystallization techniques to obtain pure CMU.
Wissenschaftliche Forschungsanwendungen
CMU has been widely used in scientific research for its potential as a pharmacological tool to study the role of the sigma-1 receptor in various physiological and pathological conditions. CMU has been shown to have high affinity for the sigma-1 receptor, which is involved in modulating cellular signaling pathways, ion channels, and neurotransmitter release.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-19-11-6-4-5-10(9-11)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHPZIBHHIKOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5100185.png)

![methyl 3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5100205.png)
![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5100207.png)

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)
![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)

![3',6'-di-1H-triaziren-1-yl-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5100285.png)
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5100293.png)